4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid
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Overview
Description
4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a bromobenzyl group and a tosyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid typically involves multiple steps. One common route starts with the bromination of benzyl alcohol to form 4-bromobenzyl bromide . This intermediate is then reacted with piperidine under basic conditions to form 4-(4-bromobenzyl)piperidine . The final step involves the tosylation of the piperidine derivative using tosyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Reagents like polyvinylpolypyrrolidone-supported hydrogen peroxide and silica sulfuric acid can be used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: 4-Bromobenzaldehyde.
Substitution: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The bromobenzyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(4-Bromobenzyl)-1-tosylpiperidine-4-carboxylic acid is unique due to the presence of both a bromobenzyl group and a tosyl group on the piperidine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-[(4-bromophenyl)methyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO4S/c1-15-2-8-18(9-3-15)27(25,26)22-12-10-20(11-13-22,19(23)24)14-16-4-6-17(21)7-5-16/h2-9H,10-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKGZUWSSOMUAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(CC3=CC=C(C=C3)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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